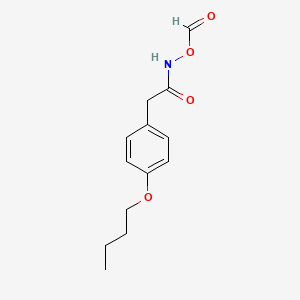
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- is a chemical compound with a complex structure that includes a hydroxylamine group, a butoxyphenylacetyl group, and a formyl group
Métodos De Preparación
The preparation of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves several synthetic routes. One common method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method allows for the production of the compound in a finely divided state, which is particularly useful for industrial applications.
Análisis De Reacciones Químicas
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines.
Aplicaciones Científicas De Investigación
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein modification. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, including its use in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its effects on various biological processes.
Comparación Con Compuestos Similares
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- can be compared with other similar compounds, such as Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- and Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- . These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- makes it distinct and potentially more versatile in its applications.
Propiedades
Número CAS |
76790-19-7 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[[2-(4-butoxyphenyl)acetyl]amino] formate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-17-12-6-4-11(5-7-12)9-13(16)14-18-10-15/h4-7,10H,2-3,8-9H2,1H3,(H,14,16) |
Clave InChI |
BIJYSDFGRQWBBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC(=O)NOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















